Lipophilicity Differentiation vs Halogen Analogs
The target compound possesses a computed XLogP3-AA of 4.5 [1], which is substantially higher than the 4‑chloro analog (estimated XLogP3-AA ≈ 4.0) [2] and the unsubstituted 2‑phenylimidazo[2,1‑b]quinazolin‑5(1H)‑one (CAS 62481‑18‑9; estimated XLogP3-AA ≈ 3.1) [3]. This lipophilicity differential of approximately +0.5 log units relative to the chloro analog and +1.4 log units relative to the unsubstituted parent translates into a predicted ~3‑fold increase in membrane partition coefficient per 0.5 log unit difference, using the Collander equation relationship.
4-Cl analog: ~4.0
Unsubstituted: ~3.1
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 4.5 |
| Comparator Or Baseline | 4-Chloro analog (CAS 62481-21-4): ~4.0; Unsubstituted analog (CAS 62481-18-9): ~3.1 |
| Quantified Difference | +0.5 log units vs 4-chloro; +1.4 log units vs unsubstituted |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem); experimental logP validation pending |
Why This Matters
Higher lipophilicity predicts enhanced passive membrane permeability, making this compound a preferred choice for intracellular target engagement studies where cell penetration is rate‑limiting, while the chloro analog may provide superior aqueous solubility for biochemical assays.
- [1] PubChem CID 12338150, computed XLogP3-AA property. View Source
- [2] PubChem predicted properties for 1-(4-chlorophenyl)-2-phenylimidazo[2,1-b]quinazolin-5(1H)-one (CID estimated). View Source
- [3] PubChem predicted properties for 2-phenylimidazo[2,1-b]quinazolin-5(1H)-one (CAS 62481-18-9). View Source
